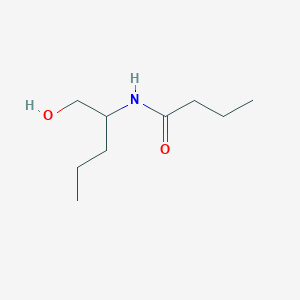
N-(1-Hydroxy-2-pentanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-2-pentanyl)butanamide, also known as O-AMKD, is a synthetic opioid that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of fentanyl, a potent opioid used for pain management, and has been shown to have a high affinity for the mu-opioid receptor.
Mécanisme D'action
N-(1-Hydroxy-2-pentanyl)butanamide acts on the mu-opioid receptor, causing a decrease in the perception of pain and an increase in feelings of euphoria. It also affects the release of neurotransmitters such as dopamine, which plays a role in addiction and reward pathways.
Effets Biochimiques Et Physiologiques
N-(1-Hydroxy-2-pentanyl)butanamide has been shown to have similar effects to other opioids, such as analgesia, sedation, and respiratory depression. However, it has been found to have a longer duration of action and a lower risk of respiratory depression, making it a potential alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Hydroxy-2-pentanyl)butanamide has several advantages for lab experiments, such as its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction may limit its use in certain studies.
Orientations Futures
There are several potential future directions for research on N-(1-Hydroxy-2-pentanyl)butanamide. One area of interest is its potential use in pain management, particularly in patients with chronic pain. Additionally, further studies could investigate its potential use in addiction treatment and its effects on reward pathways in the brain. Further research could also explore the potential for developing safer and more effective opioids based on the structure of N-(1-Hydroxy-2-pentanyl)butanamide.
Méthodes De Synthèse
The synthesis of N-(1-Hydroxy-2-pentanyl)butanamide involves the reaction of fentanyl with hydroxylamine, followed by acylation with butyric anhydride. The resulting product is then purified through various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-Hydroxy-2-pentanyl)butanamide has been studied for its potential use in pain management and addiction treatment. It has been shown to have a longer duration of action and a lower risk of respiratory depression compared to fentanyl. Additionally, it has been found to be effective in reducing withdrawal symptoms in opioid-dependent individuals.
Propriétés
Numéro CAS |
137160-75-9 |
|---|---|
Nom du produit |
N-(1-Hydroxy-2-pentanyl)butanamide |
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-(1-hydroxypentan-2-yl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-5-8(7-11)10-9(12)6-4-2/h8,11H,3-7H2,1-2H3,(H,10,12) |
Clé InChI |
NQGJMIHRQGPVPK-UHFFFAOYSA-N |
SMILES |
CCCC(CO)NC(=O)CCC |
SMILES canonique |
CCCC(CO)NC(=O)CCC |
Synonymes |
Butanamide, N-[1-(hydroxymethyl)butyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



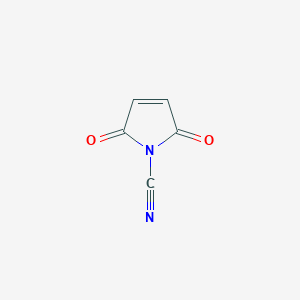
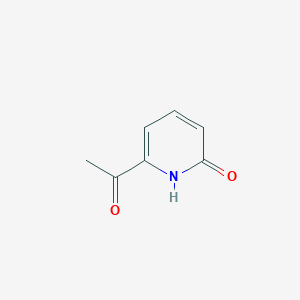
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
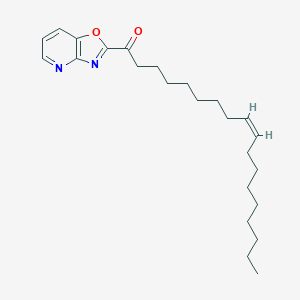
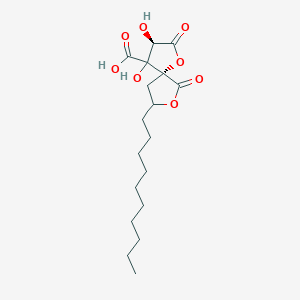
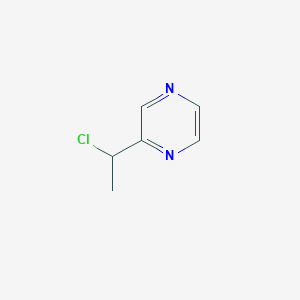
![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
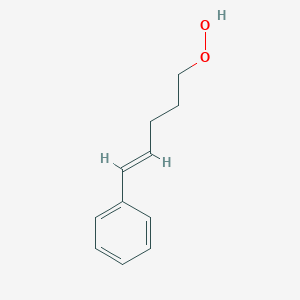
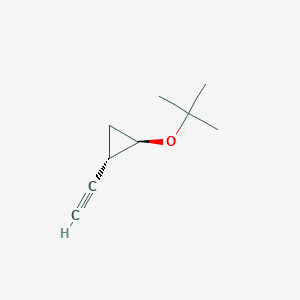
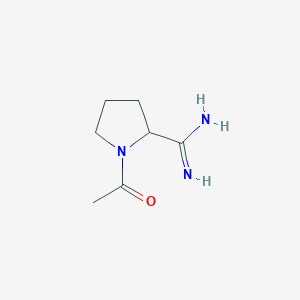
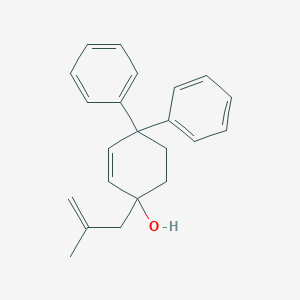
![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)